3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a methylthiophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the carboxylic acid group. The methylthiophenylamino group is then attached through a series of substitution reactions. Specific reagents and conditions may vary, but common steps include:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of the carboxylic acid group via oxidation reactions.
- Attachment of the methylthiophenylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the production of advanced materials with unique properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact mechanism may vary depending on the application, but common targets include enzymes, receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: Features a carboxylic acid group at the 4-position, similar to 3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-[methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-4-11(17-8)14(2)10-7-13-6-5-9(10)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
SDWLNTJUIUHFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)N(C)C2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
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